2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide
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Description
2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H11F2N3O2S and its molecular weight is 371.36. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
The study of crystal structures provides foundational insights into the conformation, bonding, and potential chemical reactivity of compounds. A study by Subasri et al. (2016) discusses the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, emphasizing their folded conformation which is stabilized by intramolecular hydrogen bonds. This characteristic conformation could be relevant in understanding the chemical behavior and reactivity of 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2,4-difluorophenyl)acetamide (S. Subasri et al., 2016).
Bioactivity and Therapeutic Potential
The bioactivity of benzofuro[3,2-d]pyrimidine derivatives has been extensively researched due to their potential in pharmaceutical applications, such as in antibiosis, anti-inflammatory, anticancer therapies, and as inhibitors of platelet aggregation. A review by Xu Wei-ming (2010) highlights the importance of these derivatives in the synthesis of pharmaceuticals, suggesting a broad spectrum of potential therapeutic applications for compounds like this compound (Xu Wei-ming, 2010).
Radiopharmaceutical Applications
In radiopharmaceutical sciences, the development of selective ligands for imaging purposes using PET is of high interest. Although not directly related to the compound , the synthesis and application of related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, as reported by Dollé et al. (2008), demonstrate the potential for compounds with similar structural features to be used in the imaging of biological targets (F. Dollé et al., 2008).
Ligand Design and Molecular Docking Studies
Molecular design and docking studies serve as crucial steps in drug development, offering insights into the interaction of compounds with biological targets. Selleri et al. (2005) conducted binding studies and 3D-QSAR investigation on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor ligands. Their work illustrates how structural modifications influence binding affinity, a principle that could be applied to the design and evaluation of this compound for targeted therapeutic applications (S. Selleri et al., 2005).
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S/c19-10-5-6-13(12(20)7-10)23-15(24)8-26-18-17-16(21-9-22-18)11-3-1-2-4-14(11)25-17/h1-7,9H,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPCKRFIQWCZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.